
K-252c
描述
K252c is a staurosporine analog that was isolated from Nocardiopsis sp. It is a cell-permeable compound with reversible and ATP-competitive inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA). The empirical formula for K252c is C20H13N3O, and its molecular weight is 311.34 g/mol .
准备方法
合成路线和反应条件: 文献中对 K252c 的合成路线记录并不全面。 已知 K252c 可以通过星形孢菌素骨架的化学修饰来合成。 需要进一步研究以阐明具体的合成方法和反应条件。
工业生产方法: 关于 K252c 工业规模生产方法的信息有限。 作为一种研究化合物,K252c 主要通过实验室合成或从天然来源中分离获得。
化学反应分析
反应类型: K252c 主要被认为是 PKC 和 PKA 的抑制剂。 它本身不会发生显著的化学转化,而是与这些激酶相互作用。 它的抑制活性会影响细胞信号通路。
常见试剂和条件: 由于 K252c 主要用作研究工具,因此它通常不会受到特定试剂或条件的影响。 它对 PKC 和 PKA 的抑制作用已得到充分证明。
主要产物: K252c 不会通过化学反应产生主要产物。 相反,它对激酶活性的调节才是其主要影响。
科学研究应用
K-252c is primarily recognized for its role as a protein kinase C (PKC) inhibitor. The compound exhibits an IC50 value of 2.45 µM against PKC, indicating its effectiveness in modulating this critical enzyme involved in various cellular signaling pathways, including those related to cancer progression and apoptosis induction in human chronic myelogenous leukemia cells .
Table 1: Biological Activities of this compound
Activity Type | Target/Pathway | IC50 Value (µM) |
---|---|---|
Protein Kinase C Inhibition | PKC | 2.45 |
Induction of Apoptosis | Human Chronic Myelogenous Leukemia | - |
Enzymatic Inhibition | β-lactamase | - |
Chymotrypsin | - | |
Malate Dehydrogenase | - |
Antiviral Properties
Research has demonstrated that this compound exhibits strong antiviral activity against human cytomegalovirus (HCMV). The compound's ability to inhibit viral replication makes it a promising candidate for antiviral drug development . This potential is particularly relevant in the context of immunocompromised patients who are at higher risk for HCMV infections.
Applications in Cancer Research
This compound's role as a PKC inhibitor positions it as a valuable tool in cancer research. Its ability to induce apoptosis in cancer cells suggests that it can be utilized in therapeutic strategies aimed at treating various malignancies. Studies have shown that compounds targeting PKC can alter cell proliferation and survival pathways, making them essential in developing targeted cancer therapies .
Case Study: this compound in Leukemia Treatment
A study focusing on this compound's effects on human chronic myelogenous leukemia cells revealed that the compound effectively induced apoptosis through PKC inhibition. The research highlighted the compound's potential as an adjunct therapy in leukemia treatment protocols .
Enzymatic Inhibition and Drug Development
This compound has been identified as an inhibitor of several enzymes beyond PKC, including β-lactamase and chymotrypsin. This broad spectrum of activity suggests that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes, which are often implicated in antibiotic resistance and other pathological conditions .
Table 2: Enzymatic Targets of this compound
Enzyme | Activity Type |
---|---|
β-lactamase | Inhibition |
Chymotrypsin | Inhibition |
Malate Dehydrogenase | Inhibition |
Synthetic Approaches to this compound
The synthesis of this compound has been achieved through various strategies, emphasizing its structural complexity and potential for analog development. Notably, a sequential C–H functionalization strategy has been reported, showcasing efficient methods for producing this bioactive compound from simpler precursors .
Synthesis Highlights:
- Utilization of copper-catalyzed reactions.
- High selectivity in functionalization steps.
- Modular approach allowing for the creation of analogs with potentially enhanced activity.
作用机制
K252c 通过抑制 PKC 和 PKA 发挥作用。 这些激酶在细胞信号传导中起着至关重要的作用,影响细胞生长、分化和凋亡等过程。 通过破坏激酶活性,K252c 会影响下游通路。
相似化合物的比较
K252c 的独特之处在于它对 PKC 和 PKA 的双重抑制。 类似的化合物包括星形孢菌素本身,它缺乏 K252c 所表现出的对 PKC 和 PKA 的特异性。
生物活性
K-252c, also known as staurosporinone, is a bioactive indolocarbazole alkaloid derived from Nocardiopsis species. It has garnered considerable interest due to its diverse biological activities, particularly its potent inhibition of protein kinases, which play critical roles in various cellular processes including metabolism, gene expression, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
This compound exhibits significant biological activity primarily through its interaction with protein kinases. It is known to inhibit:
- Protein Kinase C (PKC) : this compound is a potent inhibitor of PKC, which is implicated in numerous signaling pathways associated with cancer and other diseases. The compound's ability to selectively target PKC makes it a valuable tool in cancer research and therapy development .
- Other Kinases : Beyond PKC, this compound also inhibits various serine-threonine and tyrosine kinases, contributing to its potential therapeutic applications in oncology .
Pharmacological Properties
This compound has been studied for several pharmacological properties:
- Antitumor Activity : The compound has demonstrated efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Neurotrophic Effects : Some derivatives of this compound have shown neurotrophic activity, suggesting potential applications in neurodegenerative diseases .
Synthesis
The synthesis of this compound involves complex chemical processes. A notable method includes a sequential C-H functionalization strategy that employs copper-catalyzed reactions to construct the indolocarbazole framework. This method enhances the compound's structural complexity while maintaining high selectivity .
Data Table: Biological Activities of this compound
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of this compound reported significant growth inhibition in multiple cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through PKC inhibition. This study highlights the potential for this compound in developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Research on derivatives of this compound indicated enhanced neurotrophic effects compared to the parent compound. These derivatives were shown to promote neuronal survival and growth in vitro, suggesting that modifications to the this compound structure could yield promising neuroprotective agents.
属性
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUTNIFSHFQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017989 | |
Record name | Staurosporine aglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85753-43-1 | |
Record name | Staurosporinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Staurosporine aglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K252c | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STAUROSPORINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。